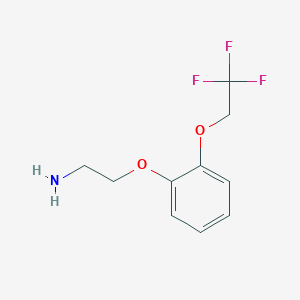

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Description

Properties

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUDOMDSLXWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626701 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751476-91-2 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: A Key Intermediate in Silodosin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Silodosin.[1][2] Silodosin is a highly selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, offering valuable insights for professionals in the fields of medicinal chemistry and pharmaceutical development.

Physicochemical Properties

This section details the key physicochemical properties of this compound, summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 751476-91-2 | [4] |

| Molecular Formula | C10H12F3NO2 | [4] |

| Molecular Weight | 235.20 g/mol | [4] |

| Appearance | Off-white solid | [2] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 264 °C | [5] |

| Flash Point | 114 °C | [5] |

| Density | 1.234 g/cm³ | [5] |

| pKa (Predicted) | 8.50 ± 0.10 | [5] |

| IUPAC Name | This compound |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process in the manufacturing of Silodosin. A common and effective synthetic route involves a three-step process starting from 2-(2,2,2-trifluoroethoxy)phenol.[2]

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide

-

In a reaction vessel, combine 36g of 2-(2,2,2-trifluoroethoxy)phenol, 40g of 1,2-dibromoethane, and 30g of 20% sodium hydroxide solution.[2]

-

Stir the mixture and heat to reflux for 8 hours.[2]

-

After cooling to room temperature, separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

This yields approximately 48g (85.6% yield) of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide as a light yellow oily substance.[2]

Step 2: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide

-

To a reaction vessel, add 29g of the previously synthesized 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide, 14.5g of phthalimide, and 400ml of DMA.

-

Stir the reaction mixture for 1 hour at 50°C.[6]

-

Add 9g of potassium hydroxide and reflux the mixture for 1 hour.[6]

-

After cooling to room temperature, add 600ml of water.

-

Collect the resulting white solid by suction filtration, wash with water, and dry.

-

This procedure yields approximately 30g (84.7% yield) of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide, with a melting point of 120-122°C.[6] The mass spectrometry shows a molecular ion peak (M+) at m/z 365.[6]

Step 3: Synthesis of this compound

-

In a reaction vessel, combine 21g of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide and 300ml of absolute ethanol.

-

Add 3.0ml of 85% hydrazine hydrate.[2]

-

Heat the mixture to reflux and stir for 1.5 hours.[2]

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with 50ml of chloroform twice.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate.

-

This process yields approximately 12.5g (92.4% yield) of the final product as an off-white solid.[2]

Safety and Handling

For 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, a closely related compound, it is advised to handle it in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. [7]It is also recommended to prevent dust formation and use non-sparking tools to avoid fire hazards from electrostatic discharge. [7] For 2-(2-Methoxyphenoxy)ethylamine, another related compound, the safety data sheet indicates that it can cause severe skin burns and eye damage. [8]Therefore, it is crucial to wear protective gloves, clothing, and eye/face protection when handling this chemical. [8]In case of inhalation, the person should be moved to fresh air. If it comes into contact with skin, the affected area should be rinsed with water, and contaminated clothing should be removed. [8]In case of eye contact, rinse cautiously with water for several minutes. [8]If swallowed, rinse the mouth but do not induce vomiting. [8] Given the amine functional group and the presence of a fluorinated moiety, it is prudent to handle this compound with similar precautions. Always consult the specific Safety Data Sheet (SDS) for the compound before use. The compound should be stored in a dry, well-ventilated place, sealed in its container. [4]

Alternative Applications

Currently, the primary and well-documented application of this compound is as a key intermediate in the synthesis of Silodosin. While the structural motifs present in this molecule, such as the trifluoroethoxy group and the phenoxy-ethylamine core, are of interest in medicinal chemistry for the development of other potential therapeutic agents, there is limited information in the public domain regarding its use in other applications. The trifluoroethylamine moiety, for instance, is used as a building block for various pharmaceutical and agricultural chemicals. [9]

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Silodosin. Its chemical properties, particularly the presence of the trifluoroethoxy group, are crucial for the high α1A-adrenoceptor selectivity of the final drug product. The synthetic route presented in this guide is well-established and provides high yields. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and drug development professionals working in this area.

References

- Luo, X. C., Chen, G. H., Zhang, H. B., & Huang, W. L. (2007). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Letters in Organic Chemistry, 4(7), 515-517. [Link]

- Wos, J. A., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2193. [Link]

- PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. [Link]

- ChemSrc. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet. [Link]

- Niksan Pharmaceutical. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate. [Link]

- PubChem. (n.d.). Silodosin. National Center for Biotechnology Information. [Link]

- ResearchGate. (2018). Solid state 13 C NMR spectra and 13 C intensity distribution over each... [Link]

- precisionFDA. (2025). SILODOSIN. [Link]

- Amerigo Scientific. (n.d.). 2-(2,2,2-trifluoroethoxy)ethanamine. [Link]

- University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- ResearchGate. (n.d.). Chemical structure of Silodosin. [Link]

- ResearchGate. (2025). (PDF) Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

- MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]

- Expert Opinion on Drug Metabolism & Toxicology. (2022). Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review. [Link]

- NIST WebBook. (n.d.). Ethylamine, 2,2,2-trifluoro-,hydrochloride. [Link]

- SpectraBase. (n.d.). 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine, N-acetyl- - Optional[Vapor Phase IR] - Spectrum. [Link]

- PubChemLite. (n.d.). 2-(2,2,2-trifluoroethoxy)ethanamine (C4H8F3NO). [Link]

- PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. National Center for Biotechnology Information. [Link]

Sources

- 1. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine [ccspublishing.org.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 751476-91-2|this compound|BLDpharm [bldpharm.com]

- 5. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine | 751476-91-2 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

An In-depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: A Key Intermediate in Silodosin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the strategic synthesis of key intermediates is a cornerstone of efficient and robust drug manufacturing. This guide provides a comprehensive technical overview of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a pivotal building block in the synthesis of Silodosin. Silodosin is a highly selective α1A-adrenoceptor antagonist clinically employed for the management of benign prostatic hyperplasia (BPH)[1]. The unique molecular architecture of this intermediate, particularly the presence of the trifluoroethoxy moiety, imparts desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API). This document will delve into the molecular structure, synthesis, and critical role of this compound, offering insights for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 751476-91-2) is an organic molecule featuring a phenoxyethanamine core modified with a trifluoroethoxy group at the ortho position of the phenyl ring. This substitution is critical, as the trifluoroethoxy group is known to enhance metabolic stability and lipophilicity, which can improve a drug's bioavailability and half-life.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C10H12F3NO2 | Simson Pharma Limited |

| Molecular Weight | 235.20 g/mol | BLDpharm[2] |

| Appearance | Off-white solid | Guidechem[3] |

| Melting Point | 58-60 °C | Guidechem[3] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | N/A |

| pKa (predicted) | ~9.5 (amine) | N/A |

Spectroscopic Analysis

A thorough understanding of the molecular structure is paramount for quality control and reaction monitoring. Below is a summary of the available and predicted spectroscopic data for this compound.

¹H NMR (CDCl₃):

-

δ 1.44 (brs, 2H, -NH₂): A broad singlet corresponding to the two protons of the primary amine. The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.

-

δ 3.10 (t, 2H, -CH₂NH₂): A triplet resulting from the coupling of the methylene protons adjacent to the amine with the neighboring methylene group.

-

δ 4.04 (t, 2H, -CH₂OAr): A triplet corresponding to the methylene protons of the ethoxy bridge, coupled with the adjacent methylene group.

-

δ 4.37 (q, 2H, -CH₂CF₃): A quartet arising from the coupling of the methylene protons with the three fluorine atoms of the trifluoromethyl group.

-

δ 6.89-7.26 (m, 4H, Ar-H): A multiplet in the aromatic region representing the four protons on the phenyl ring.[3]

Mass Spectrometry (MS):

-

m/z: 235 (M+): The molecular ion peak corresponds to the molecular weight of the compound.[3]

¹³C NMR (Predicted):

-

Aromatic carbons are expected in the range of 110-160 ppm .

-

The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

The methylene carbons of the ethoxy and ethanamine chains will be in the 40-70 ppm range.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹ .

-

C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-F stretch: Strong, characteristic absorptions in the 1000-1200 cm⁻¹ range.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most commonly cited route begins with 2-(2,2,2-trifluoroethoxy)phenol.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a detailed description of the three-step synthesis.

Step 1: Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl bromide

-

To a reaction vessel, add 2-(2,2,2-trifluoroethoxy)phenol (36 g), 1,2-dibromoethane (40 g), and a 20% aqueous solution of sodium hydroxide (30 g).

-

Stir the mixture and heat to reflux for 8 hours. The biphasic reaction mixture will facilitate the Williamson ether synthesis, where the phenoxide, formed in situ by the sodium hydroxide, acts as a nucleophile attacking one of the electrophilic carbons of 1,2-dibromoethane. The excess 1,2-dibromoethane also serves as the solvent.

-

After cooling to room temperature, separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl bromide as a light-yellow oily substance (48 g, 85.6% yield).[3]

Step 2: Synthesis of N-(2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)phthalimide

-

In a reaction flask, dissolve 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl bromide (29 g) and phthalimide (14.5 g) in dimethylacetamide (DMA, 400 mL).

-

Stir the reaction mixture at 50 °C for 1 hour.

-

Add potassium hydroxide (9 g) to the mixture and heat to reflux for 1 hour. The potassium hydroxide deprotonates the phthalimide, forming a potent nucleophile that displaces the bromide from the alkyl halide, a classic Gabriel synthesis approach to primary amines.

-

Cool the reaction mixture to room temperature and add 600 mL of water to precipitate the product.

-

Collect the white solid by suction filtration, wash with water, and dry to obtain N-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)phthalimide (30 g, 84.7% yield, mp 120-122 °C).[3]

Step 3: Synthesis of this compound

-

To a reaction vessel, add N-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)phthalimide (21 g) and absolute ethanol (300 mL).

-

Add 85% hydrazine hydrate (3.0 mL) to the suspension.

-

Heat the mixture to reflux with stirring for 1.5 hours. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with chloroform (2 x 50 mL).

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield this compound as an off-white solid (12.5 g, 92.4% yield).[3]

Role in Drug Development: The Synthesis of Silodosin

This compound is a crucial intermediate in the synthesis of Silodosin. The primary amine of this intermediate is reacted with a suitable indoline derivative to form the final drug molecule.

Reductive Amination in Silodosin Synthesis

Caption: Final step in Silodosin synthesis involving the key intermediate.

In a typical procedure, 1-(3-hydroxypropyl)-5-(2-oxopropyl)indoline-7-carbonitrile is reacted with this compound in the presence of a reducing agent, such as sodium triacetoxyborohydride, and a catalytic amount of acetic acid. This reductive amination reaction couples the two fragments to form the core structure of Silodosin.

The Significance of the Trifluoroethoxy Group

The inclusion of the trifluoroethoxy group in the structure of Silodosin, and therefore in its key intermediate, is a deliberate and strategic choice in medicinal chemistry. Fluorinated groups can significantly alter the physicochemical and pharmacokinetic properties of a drug molecule.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

-

Lipophilicity: The trifluoroethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the phenoxy ring, potentially affecting the binding affinity and selectivity of the drug for its target receptor.

Conclusion

This compound is a molecule of significant interest in pharmaceutical synthesis, primarily due to its role as a key intermediate in the production of Silodosin. Its synthesis, while multi-stepped, is well-established and relies on fundamental organic reactions. The presence of the trifluoroethoxy group is a critical design element that contributes to the favorable pharmacological profile of the final drug. This guide provides a detailed technical overview to aid researchers and drug development professionals in understanding and utilizing this important chemical entity.

References

- Google Patents. (2013). CN103396352A - Preparation method of Silodosin.

- Google Patents. (2018). CN108004245A - Preparation method of silodosin intermediate.

- Google Patents. (2013). WO2013072935A2 - Process for the preparation of silodosin.

- Google Patents. (2020). EP3892615A1 - PROCESS FOR THE PREPARATION OF SILODOSIN.

-

Justia Patents. (2019). Process for the preparation of considerably pure Silodosin. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Phenoxyethanamine). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Phenylethoxy)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: Starting Materials and Strategic Execution

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways and starting materials for producing 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a critical intermediate in the synthesis of the α1a-adrenoceptor antagonist, Silodosin.[1][2] The document is structured for researchers and drug development professionals, offering a detailed examination of two primary, industrially relevant synthetic strategies. We will dissect the synthesis of the core intermediate, 2-(2,2,2-trifluoroethoxy)phenol, and explore subsequent methodologies for the introduction of the ethanamine moiety. Each section elucidates the causality behind experimental choices, provides validated step-by-step protocols, and presents quantitative data to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Overview

The molecular architecture of this compound lends itself to a logical retrosynthetic disconnection. The primary strategy involves a two-part synthesis: the construction of the trifluoroethoxylated phenol core, followed by the attachment of the ethanamine side chain.

The most logical disconnection point is the ether bond connecting the ethanamine side chain to the phenolic ring. This bond is classically formed via a Williamson ether synthesis.[3][4] This leads to two key precursors: the nucleophile, 2-(2,2,2-trifluoroethoxy)phenol , and an electrophilic two-carbon synthon bearing a protected or latent amine functionality.

A further disconnection of the 2-(2,2,2-trifluoroethoxy)phenol intermediate at its ether linkage reveals a catechol derivative and a trifluoroethyl source. However, a more practical and widely documented industrial approach involves building the molecule from a more functionalized and cost-effective starting material, such as o-nitrochlorobenzene .[5][6] This guide will focus on this latter, more established pathway.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Intermediate: 2-(2,2,2-Trifluoroethoxy)phenol

The most efficient and scalable synthesis of this key intermediate begins with o-nitrochlorobenzene. This pathway involves a three-step sequence: O-alkylation, nitro group reduction, and conversion of the resulting aniline to a phenol via a diazonium salt intermediate.[5][6][7]

Caption: Workflow for the final product via Gabriel Synthesis.

Step 4: Alkylation of the Phenol

This step is a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. [8][9][10]

-

Causality of Experimental Choice: 1,2-dibromoethane serves as the two-carbon electrophile. Using it in excess helps to minimize the undesired dialkylation product where the phenol reacts at both ends of the dibromoethane. The reaction is run under basic conditions (NaOH) to deprotonate the phenol, forming the much more nucleophilic phenoxide ion. [11] Experimental Protocol: [11]1. In a reaction flask, combine 2-(2,2,2-trifluoroethoxy)phenol (36g), 1,2-dibromoethane (40g), and 20% sodium hydroxide (30g).

-

Stir the mixture and heat to reflux for 8 hours.

-

Cool to room temperature, separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide as a light yellow oil. (Yield: 85.6%).

Step 5: Gabriel Synthesis of the Primary Amine

Direct reaction of the bromide with ammonia would lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. [12][13]The Gabriel synthesis is a superior method for the clean formation of primary amines from alkyl halides.

-

Causality of Experimental Choice: Phthalimide is used as a protected source of ammonia. Its N-H proton is acidic and can be deprotonated by a base like potassium hydroxide. The resulting phthalimide anion is an excellent nucleophile that displaces the bromide. The phthalimide group is then cleanly removed using hydrazine hydrate, which forms a stable phthalhydrazide byproduct, liberating the desired primary amine. [11] Experimental Protocol: [11]1. Phthalimide Alkylation: To a flask, add 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide (29g), phthalimide (14.5g), and dimethylacetamide (DMA, 400ml). Stir at 50°C for 1 hour.

-

Add potassium hydroxide (9g) and heat the reaction to reflux for 1 hour.

-

Cool to room temperature, add water (600ml), and collect the solid product by suction filtration. Wash with water and dry to obtain N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide. (Yield: 84.7%).

-

Hydrazinolysis: In a reaction flask, combine the N-alkylated phthalimide (21g), absolute ethanol (300ml), and 85% hydrazine hydrate (3.0ml).

-

Heat the mixture to reflux with stirring for 1.5 hours.

-

Concentrate under reduced pressure. Extract the residue with chloroform, wash with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield the final product, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. (Yield: 92.4%).

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The most robust and industrially viable route begins with the cost-effective starting material o-nitrochlorobenzene. A carefully controlled three-step process yields the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol. Subsequent attachment of the ethanamine side chain is most reliably achieved through a two-step sequence involving a Williamson ether synthesis with 1,2-dibromoethane, followed by a Gabriel synthesis to ensure the clean formation of the primary amine. The protocols described herein are validated by patent literature and provide a clear, reproducible pathway for researchers engaged in the synthesis of Silodosin and related pharmaceutical compounds.

References

- Shi, Y., Chen, F., Wu, M., et al. (2014). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chinese Journal of Medicinal Chemistry.

- Eureka | Patsnap. (n.d.). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

- Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

- Google Patents. (n.d.). CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

- ChemicalBook. (n.d.). 2-(2,2,2-Trifluoroethoxy)phenol.

- Guidechem. (n.d.). How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine?.

- Google Patents. (n.d.). WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

- University of Colorado Boulder. (n.d.). Williamson Ether Synthesis.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- CymitQuimica. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine].

- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis, 52(05), 756-766.

- ChemWhat. (n.d.). 2-(2,2,2-Trifluoroethoxy)phenol CAS#: 160968-99-0.

- Guidechem. (n.d.). How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine? - FAQ.

- Skyrun Industrial. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine.

- Simson Pharma Limited. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine.

- BLDpharm. (n.d.). This compound.

- Molecules. (2024). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A.

- AHH Chemical. (n.d.). Trifluoroethylamine.

- Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-phenoxyethanamine.

- ACS Publications. (2023). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.

- Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols.

- Google Patents. (n.d.). US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.

- Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine.

- National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity.

- MDPI. (n.d.). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.

Sources

- 1. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine [ccspublishing.org.cn]

- 2. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine [cymitquimica.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 6. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]

- 7. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Page loading... [wap.guidechem.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a key intermediate in the synthesis of the α1-adrenoceptor antagonist, Silodosin.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed examination of the compound's expected and experimentally observed spectroscopic data, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Infrared (IR) Spectroscopy. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic output, providing a robust framework for the identification and characterization of this important molecule.

Introduction

This compound is a crucial building block in the multi-step synthesis of Silodosin, a medication used to treat the symptoms of benign prostatic hyperplasia.[1] The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques are the cornerstone of modern organic chemistry, offering a non-destructive window into the molecular architecture of a compound. This guide provides a detailed spectroscopic roadmap for this compound, blending experimentally observed data with theoretically predicted spectra to offer a complete analytical picture.

Molecular Structure

The chemical structure of this compound is presented below. The molecule possesses several key features that give rise to a distinct spectroscopic fingerprint: an aromatic ring, an ether linkage, a trifluoroethoxy group, and a primary amine.

Caption: Predicted workflow for the mass spectrometric analysis of the target compound.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize Electron Impact (EI) ionization to generate the molecular ion and induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Observed ¹H NMR Data

Experimental ¹H NMR data for this compound has been reported in the literature. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.44 | brs | 2H | -NH₂ |

| 3.10 | t | 2H | -CH₂NH₂ |

| 4.04 | t | 2H | -CH₂OAr |

| 4.37 | q | 2H | -CH₂CF₃ |

| 6.89-7.26 | m | 4H | Ar-H |

Interpretation of the ¹H NMR Spectrum

-

1.44 ppm (brs, 2H): The broad singlet at 1.44 ppm corresponds to the two protons of the primary amine (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

3.10 ppm (t, 2H): The triplet at 3.10 ppm is assigned to the two protons of the methylene group adjacent to the amine (-CH₂NH₂). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

-

4.04 ppm (t, 2H): The triplet at 4.04 ppm corresponds to the methylene protons attached to the phenoxy oxygen (-CH₂OAr). This signal is split into a triplet by the adjacent methylene protons of the ethylamine chain.

-

4.37 ppm (q, 2H): The quartet at 4.37 ppm is assigned to the methylene protons of the trifluoroethoxy group (-CH₂CF₃). The signal is split into a quartet by the three neighboring fluorine atoms.

-

6.89-7.26 ppm (m, 4H): The multiplet in the aromatic region corresponds to the four protons on the benzene ring. The overlapping signals are a result of the complex splitting patterns arising from the ortho, meta, and para couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Reasoning |

| ~40 | -CH₂NH₂ | Aliphatic carbon adjacent to an amine. |

| ~68 | -CH₂OAr | Aliphatic carbon attached to an ether oxygen. |

| ~66 (q, J ≈ 38 Hz) | -CH₂CF₃ | Aliphatic carbon attached to an ether oxygen and adjacent to a CF₃ group. The signal is expected to be a quartet due to coupling with the three fluorine atoms. |

| ~115-125 | Aromatic C-H | Aromatic carbons with attached protons. |

| ~123 (q, J ≈ 277 Hz) | -CF₃ | Carbon of the trifluoromethyl group, significantly shifted downfield and split into a quartet by the three attached fluorine atoms. |

| ~148 | Aromatic C-O | Aromatic carbon attached to the trifluoroethoxy group. |

| ~150 | Aromatic C-O | Aromatic carbon attached to the ethoxyamine group. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shifts are highly dependent on the electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reasoning |

| ~ -74 | t | -CF₃ | The chemical shift is typical for a CF₃ group attached to a CH₂ group. The signal is expected to be a triplet due to coupling with the two adjacent protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic |

| 1600-1475 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Ether |

| 1350-1150 | C-F stretch | Trifluoromethyl group |

Conclusion

The spectroscopic data presented in this guide provides a comprehensive framework for the analytical characterization of this compound. The combination of mass spectrometry, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy allows for unambiguous identification and purity assessment of this key pharmaceutical intermediate. The provided experimental protocols and data interpretations serve as a valuable resource for researchers and scientists involved in the synthesis and quality control of Silodosin and related compounds.

References

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 18, 2026, from [Link]

-

Griffiths, L., & Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved January 18, 2026, from [Link]

- Li, S., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Molecular Physics, 116(15-16), 2045-2053.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.

- Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285.

- Banerjee, S. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- St. John, P. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10164-10174.

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). Retrieved January 18, 2026, from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 18, 2026, from [Link]

-

Infrared spectroscopy correlation table. (n.d.). chemeurope.com. Retrieved January 18, 2026, from [Link]

-

MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved January 18, 2026, from [Link]

-

IR Chart. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]

-

IR Spectrum Table & Chart. (2019). Sigma-Aldrich. Retrieved January 18, 2026, from [Link]

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013, 1-14.

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Hayashi, Y., et al. (n.d.). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster... The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. (n.d.). Skyrun Industrial. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: Synthesis, Applications, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a critical intermediate in the synthesis of the α1A-adrenoceptor antagonist, Silodosin. The document delves into various synthetic methodologies, analytical characterization techniques, and the pivotal role of this molecule in the preparation of Silodosin for the treatment of benign prostatic hyperplasia (BPH). Furthermore, this guide explores the limited available information on its intrinsic biological activity, the metabolic fate of related trifluoroethoxy-containing compounds, and the potential for the development of novel derivatives, offering insights for future research and development in medicinal chemistry.

Introduction

This compound, with the CAS number 751476-91-2, is a phenoxyethanamine derivative characterized by the presence of a trifluoroethoxy group. This structural feature significantly influences its chemical properties and has made it a valuable building block in pharmaceutical synthesis. Its primary and most well-documented application is as a key intermediate in the manufacturing of Silodosin, a highly selective antagonist of the α1A-adrenergic receptor.[1][2] Silodosin is clinically used to alleviate the symptoms of benign prostatic hyperplasia.[3] The trifluoroethoxy moiety is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] This guide aims to provide a detailed technical resource on this compound, covering its synthesis, role in drug development, and potential for future applications.

Chemical Synthesis

Several synthetic routes for this compound have been reported, primarily driven by the need for an efficient and cost-effective process for Silodosin production.

Novel Synthetic Route from 2-Nitrochlorobenzene

A notable and economical synthesis starts from 2-nitrochlorobenzene. This multi-step process is highlighted by its convenience and cost-effectiveness.[1] The key transformations in this pathway are:

-

O-alkylation: Introduction of an ethoxy-like chain.

-

Reduction: Conversion of the nitro group to an amine.

-

Diazotization: Transformation of the primary amine to a diazonium salt.

-

Acidolysis: Hydrolysis of the diazonium salt to a hydroxyl group.

-

Etherification: Introduction of the 2,2,2-trifluoroethoxy group.

-

Condensation: Further elaboration of the side chain.

-

Hydrazinolysis: Final step to yield the desired primary amine.

Synthesis from 2-(2,2,2-Trifluoroethoxy)phenol

Another common approach involves the use of 2-(2,2,2-trifluoroethoxy)phenol as a key starting material. This method typically proceeds through the following steps:

-

Alkylation: Reaction of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) to form 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide.

-

Phthalimide Synthesis: The resulting bromide is then reacted with phthalimide to introduce a protected nitrogen functionality, yielding N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide.

-

Deprotection: Removal of the phthalimide group, typically via hydrazinolysis, to afford the final product, this compound.

Role in the Synthesis of Silodosin

The primary significance of this compound lies in its role as a crucial precursor for the synthesis of Silodosin.[1][2] Silodosin is a potent and selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[3]

The synthesis of Silodosin from this intermediate generally involves a reductive amination reaction with a suitable indoline derivative. A typical procedure is as follows[4]:

-

Reaction Setup: 1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline and 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylamine are dissolved in a suitable solvent such as 1,2-dichloroethane.

-

Reductive Amination: A reducing agent, for instance, sodium triacetoxyborohydride, is added in the presence of acetic acid. The reaction mixture is heated to facilitate the formation of the secondary amine linkage.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the penultimate intermediate, which is then converted to Silodosin.

Analytical Characterization

While specific, detailed analytical protocols for this compound are not extensively published in peer-reviewed literature, standard analytical techniques for organic compounds of this nature are applicable for its characterization and quality control.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phenoxy group, the methylene protons of the ethoxy and ethanamine chains, and the characteristic quartet for the CH₂ adjacent to the CF₃ group.[5][6][7] |

| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons, the aliphatic carbons of the side chains, and the carbon of the CF₃ group, which will appear as a quartet due to C-F coupling.[5] |

| ¹⁹F NMR Spectroscopy | A triplet signal for the CF₃ group due to coupling with the adjacent CH₂ protons.[5] |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (235.20 g/mol ) and characteristic fragmentation patterns.[1][8] |

| HPLC | A single major peak under appropriate chromatographic conditions, which can be used for purity assessment. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would be a typical starting point.[9][10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-O-C stretching of the ether linkages, and strong C-F stretching vibrations. |

Pharmacology and Toxicology

Intrinsic Biological Activity

There is limited publicly available information on the intrinsic pharmacological activity of this compound itself. Its primary role is established as a synthetic intermediate. However, a methanesulfonate derivative, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, has been investigated for potential antimicrobial and enzyme-inhibiting properties.[11] These preliminary findings suggest that the core structure may possess some biological activity, warranting further investigation.

Metabolism and Toxicology of the Trifluoroethoxy Moiety

The trifluoroethoxy group is often incorporated into drug molecules to enhance metabolic stability by blocking potential sites of oxidation.[4] However, the metabolism of trifluoroethoxy-containing compounds can sometimes lead to the formation of trifluoroacetic acid.[5] The toxicological implications of this metabolite depend on its concentration and the overall metabolic profile of the parent compound. In the context of Silodosin, it is extensively metabolized by various enzymes, including CYP3A4, alcohol dehydrogenase, and aldehyde dehydrogenase.[12][13] While Silodosin is generally well-tolerated, understanding the metabolic fate of its intermediates, including this compound, is crucial for a comprehensive safety assessment.

Potential for Novel Derivatives and Future Perspectives

While the primary application of this compound is in the synthesis of Silodosin, its chemical structure presents opportunities for the development of other novel compounds with potential therapeutic applications. The trifluoroethoxyphenoxy core could be a valuable scaffold for designing new ligands for various biological targets. For instance, derivatives of trifluoroethylamine have been explored as intermediates for insecticides, miticides, and fungicides, as well as for pharmaceuticals targeting the central nervous system and cardiovascular system.[1] Additionally, phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors.[14]

Future research could focus on:

-

Exploring the intrinsic biological activity of this compound and its simple derivatives.

-

Synthesizing and evaluating a library of novel compounds based on this scaffold for various therapeutic targets.

-

Investigating the structure-activity relationships of these new derivatives to optimize their pharmacological properties.

Conclusion

This compound is a fundamentally important molecule in the industrial synthesis of Silodosin. Its synthesis has been optimized to be efficient and cost-effective. While its own pharmacological profile is not well-characterized, the presence of the trifluoroethoxy group suggests a potential for metabolic stability and favorable pharmacokinetic properties in its derivatives. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its synthesis to its critical role in drug manufacturing. Further exploration of its chemical space holds promise for the discovery of new therapeutic agents.

References

-

A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chinese Chemical Letters. Available at: [Link]

- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine. CymitQuimica. Available at: https://www.cymitquimica.com/2-2-2-2-2-trifluoroethoxy-phenoxy-ethanamine

-

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate. Niksan Pharmaceutical. Available at: [Link]

-

Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review. Therapeutics and Clinical Risk Management. Available at: [Link]

-

Ethanamine, 2,2,2-trifluoro-. PubChem. Available at: [Link]

-

Silodosin. PubChem. Available at: [Link]

-

Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. PubMed. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. Available at: [Link]

-

Silodosin. LiverTox - NCBI Bookshelf. Available at: [Link]

-

2,2,2-Trifluoroethylamine hydrochloride. PubChem. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Available at: [Link]

-

Fabrication and Optimization of a Silodosin In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study. MDPI. Available at: [Link]

-

New processes for the APIs industrial production: the case of silodosin. AIR Unimi. Available at: [Link]

- High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.

-

Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men. PubMed. Available at: [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]

-

Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Taylor & Francis eBooks. Available at: [Link]

-

1 s2.0 S2210909911000294 Main. Scribd. Available at: [Link]

Sources

- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 2. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine [cymitquimica.com]

- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. mdpi.com [mdpi.com]

- 6. 2,2,2-三氟乙醇 analytical standard, suitable for NMR (spectroscopy) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 8. 751476-91-2|this compound|BLDpharm [bldpharm.com]

- 9. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | 160969-03-9 | Benchchem [benchchem.com]

- 12. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fabrication and Optimization of a Silodosin In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Intermediate: A Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Introduction: The Unseen Pillar of a Blockbuster Drug

In the landscape of modern pharmaceuticals, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved by a series of critical, often unsung, chemical entities known as intermediates. This guide focuses on one such pivotal molecule: 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine . While not a therapeutic agent in its own right, its discovery and the refinement of its synthesis have been instrumental in the successful development and large-scale production of Silodosin, a highly selective α1A-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia (BPH)[1][2].

This document provides an in-depth technical exploration of this crucial intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into its discovery within the context of Silodosin's development, dissect various synthetic methodologies with an emphasis on the rationale behind experimental choices, and present its key physicochemical properties.

Part 1: Genesis of a Key Intermediate – A Retrosynthetic Perspective

The history of this compound is intrinsically linked to the development of Silodosin by Kissei Pharmaceutical in Japan[2]. The core structure of Silodosin features a complex indoline carboxamide moiety linked to a substituted phenoxyethylamino side chain. It is this side chain that is introduced via the intermediate, this compound.

The decision to incorporate the 2-(2,2,2-trifluoroethoxy)phenoxy group was likely driven by a desire to optimize the pharmacokinetic and pharmacodynamic properties of the final drug. The trifluoroethoxy group, a common motif in medicinal chemistry, can enhance metabolic stability and modulate lipophilicity, potentially improving oral bioavailability and the overall therapeutic profile of the drug.

The logical disconnection (retrosynthesis) of Silodosin reveals the strategic importance of this intermediate.

Caption: Retrosynthetic analysis of Silodosin highlighting the key intermediate.

Part 2: The Synthesis of this compound: A Comparative Analysis of Methodologies

The efficient and cost-effective synthesis of this intermediate is paramount for the commercial viability of Silodosin. Several synthetic routes have been developed, each with its own set of advantages and challenges. Here, we explore some of the prominent methods, providing a rationale for the chosen reagents and conditions.

Methodology 1: The Gabriel Synthesis Approach

A classical and reliable method for the preparation of primary amines, the Gabriel synthesis, has been adapted for this intermediate. This multi-step process offers a high degree of purity and avoids over-alkylation, a common side reaction in other amine syntheses.

Experimental Protocol:

Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide

-

In a reaction vessel, combine 2-(2,2,2-trifluoroethoxy)phenol, 1,2-dibromoethane, and a 20% aqueous solution of sodium hydroxide[2].

-

Heat the mixture to reflux and maintain for 8 hours with stirring[2].

-

After cooling to room temperature, separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired bromide derivative[2].

-

Expert Insight: The use of a phase-transfer catalyst, though not explicitly mentioned in some literature, could potentially improve the reaction rate and yield by facilitating the interaction between the aqueous hydroxide and the organic reactants. The large excess of 1,2-dibromoethane is employed to minimize the formation of the bis-ether byproduct.

Step 2: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide

-

Dissolve the 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide and phthalimide in dimethylacetamide (DMA)[2].

-

Heat the mixture to 50°C and add potassium hydroxide, then increase the temperature to reflux for 1 hour[2].

-

Cool the reaction mixture to room temperature and precipitate the product by adding water[2].

-

Filter the solid, wash with water, and dry to obtain the phthalimide derivative[2].

-

Expert Insight: The choice of a polar aprotic solvent like DMA is crucial for dissolving the phthalimide salt and facilitating the SN2 reaction. Potassium hydroxide is a strong enough base to deprotonate the phthalimide, forming the nucleophilic phthalimide anion.

Step 3: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine

-

Suspend the N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide in absolute ethanol[2].

-

Add 85% hydrazine hydrate and heat the mixture to reflux for 1.5 hours[2].

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with chloroform, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product as an off-white solid[2].

-

Expert Insight: The hydrazinolysis of the phthalimide is a standard and effective method for liberating the primary amine. The phthalhydrazide byproduct is largely insoluble in chloroform, simplifying the workup.

Caption: Workflow for the Gabriel synthesis of the target intermediate.

Methodology 2: A Novel Route from 2-Nitrochlorobenzene

An alternative and potentially more economical approach starts from the readily available 2-nitrochlorobenzene. This route involves a series of transformations, including O-alkylation, reduction, diazotization, and etherification.

Key Transformation Steps:

-

O-alkylation of a phenolic intermediate with 2,2,2-trifluoroethanol.

-

Reduction of a nitro group to an amine.

-

Diazotization of the aromatic amine followed by acidolysis to introduce a hydroxyl group.

-

Etherification with a suitable two-carbon synthon.

-

Condensation and subsequent hydrazinolysis to unveil the primary amine[1].

-

Expert Insight: This method showcases a more convergent synthetic strategy, building the core structure from simpler, less expensive starting materials. However, it involves more steps and requires careful control of reaction conditions, particularly during the diazotization and reduction steps, to ensure high yields and purity.

Part 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C10H12F3NO2 | [3][4] |

| Molecular Weight | 235.20 g/mol | [3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 58-60 °C | [2] |

| CAS Number | 751476-91-2 | [3][4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃) δ: 1.44 (brs, 2H, -NH₂), 3.10 (t, 2H, -CH₂NH₂), 4.04 (t, 2H, -CH₂OAr), 4.37 (q, 2H, -CH₂CF₃), 6.89-7.26 (m, 4H, Ar-H)[2].

-

MS (m/z): 235 (M+)[2].

The spectroscopic data provides a clear fingerprint of the molecule, confirming the presence of the key functional groups and the overall structure. The broad singlet for the amine protons is characteristic, and the coupling patterns of the ethyl and trifluoroethyl groups are as expected.

Part 4: Application in the Synthesis of Silodosin

The primary and most significant application of this compound is as a key building block in the synthesis of Silodosin[2][4]. The final step in the formation of the Silodosin side chain involves a reductive amination reaction between this intermediate and a suitable indoline-based aldehyde or ketone.

Illustrative Reaction Scheme:

Caption: Final coupling step in the synthesis of Silodosin.

This reductive amination is a highly efficient and selective transformation, making it ideal for the final stages of a complex drug synthesis. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical to avoid the reduction of other functional groups present in the molecules.

Conclusion: An Enabling Molecule in Drug Development

This compound stands as a testament to the critical role of synthetic chemistry in modern medicine. While it may not possess therapeutic properties itself, its efficient and reliable synthesis is a cornerstone of the production of Silodosin, a drug that has improved the quality of life for countless individuals with BPH. The ongoing development of novel and more sustainable synthetic routes to this and other key intermediates will continue to be a driving force in the pharmaceutical industry, enabling the production of life-changing medicines.

References

- Shi, Y., Chen, F., Wu, M., Zhang, X., Meng, R., Wang, K., Wang, Y., Mei, Y., Duan, Q., Li, Y., Gao, R., Li, Y., Deng, H., Jiang, J., Wang, Y., & Song, D. (2015). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chemical Research in Chinese Universities, 31(4), 623-626.

- CymitQuimica. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine. Retrieved from https://www.cymitquimica.com/2-2-2-2-2-trifluoroethoxy-phenoxy-ethanamine-cas-751476-91-2-751476-91-2

Sources

An In-depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: Physicochemical and Chemical Characteristics

Introduction

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key pharmaceutical intermediate, most notably utilized in the synthesis of Silodosin, a potent and selective α1a-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia.[1][2] The unique structural features of this molecule, particularly the trifluoroethoxy group, impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The physicochemical properties of a pharmaceutical intermediate are critical determinants of its handling, formulation, and bioavailability. This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 751476-91-2 | [4][5][6] |

| Molecular Formula | C10H12F3NO2 | [3][4][6] |

| Molecular Weight | 235.20 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 58-60 °C | [7] |

| Boiling Point | 264 °C | [7] |

| Density | 1.234 g/cm³ | [7] |

| Solubility | Slightly soluble in chloroform and methanol.[6] General principles suggest that as an amine, its solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of the more polar ammonium salt. | |

| pKa | The basicity of the primary amine is a key feature for its reactivity. While an experimental pKa value is not readily available in the searched literature, it can be estimated by considering the electronic effects of the substituent groups. The electron-withdrawing nature of the trifluoroethoxy group may slightly decrease the basicity of the amine compared to unsubstituted phenoxyethanamines. A general method for determining pKa involves potentiometric titration.[3] |

Chemical Characteristics and Reactivity

The chemical behavior of this compound is primarily dictated by the reactivity of its primary amine and the stability of the ether linkages and the trifluoromethyl group.

Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophile and a base. This reactivity is central to its role in the synthesis of Silodosin, where it participates in a reductive amination reaction.[2]

Experimental Protocol: Reductive Amination in Silodosin Synthesis

This protocol illustrates the key chemical transformation involving the amine functionality of this compound.

Objective: To couple this compound with an appropriate ketone intermediate via reductive amination to form a key intermediate in the synthesis of Silodosin.

Materials:

-

1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline

-

This compound

-

1,2-dichloroethane (or other suitable aprotic solvent)

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline (1.0 equivalent) and this compound (1.1 equivalents) in 1,2-dichloroethane, add acetic acid (1.5 equivalents).

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Add sodium triacetoxyborohydride (1.4 equivalents) portion-wise to the reaction mixture.

-

Heat the reaction mixture to 45-50°C and stir for 20 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent suitable for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

-

Acetic Acid: The reaction is catalyzed by acid, which protonates the carbonyl group of the ketone, making it more electrophilic for the nucleophilic attack by the amine.

-

1,2-dichloroethane: This aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Nitrogen Atmosphere: This is to prevent any potential oxidation of the reactants or products.

Stability

The trifluoromethyl group (-CF3) is highly stable due to the strong carbon-fluorine bonds. The ether linkages are also generally stable but can be cleaved under harsh acidic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.[4]

Synthesis Pathway

A common synthetic route to this compound starts from 2-(2,2,2-trifluoroethoxy)phenol. The synthesis involves the introduction of a two-carbon chain with a protected amine, followed by deprotection.[2]

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. enamine.net [enamine.net]

- 4. 751476-91-2|this compound|BLDpharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

"2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine" solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its developability.[1] It is a critical parameter that dictates bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug product.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[3][4]

The chemical structure of this compound, featuring a primary amine, an ether linkage, and a trifluoroethoxy group, suggests a molecule with the potential for complex solubility behavior influenced by pH and the polarity of the solvent. Understanding this profile is paramount for optimizing its use in synthetic processes and for any potential future applications.

This document will delve into the theoretical considerations of its solubility, followed by a detailed exposition of experimental protocols to quantitatively determine its solubility in a range of relevant solvents. The methodologies are designed to be robust and self-validating, providing the user with a clear pathway to generating a comprehensive and reliable solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C10H12F3NO2 | [5] |

| Molecular Weight | 235.20 g/mol | [6] |

| Melting Point | 58-60 °C | [6] |

| Boiling Point | 264 °C | [6] |

| Density | 1.234 g/cm³ | [6] |

The presence of the primary amine group (pKa estimated to be around 9-10) makes the molecule basic. Consequently, its aqueous solubility is expected to be highly dependent on pH.[7] In acidic solutions, the amine group will be protonated, forming a more soluble salt.[8][9][10] Conversely, in neutral to basic solutions, the compound will exist predominantly in its less soluble free base form. The trifluoroethoxy and phenoxy moieties contribute to the molecule's lipophilicity, suggesting that it will also exhibit solubility in various organic solvents.

A Strategic Approach to Solubility Determination

A multi-faceted approach is necessary to build a comprehensive solubility profile. This involves determining both the kinetic and thermodynamic solubility in various media.

Figure 1: A logical workflow for the comprehensive solubility assessment of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Screening

Objective: To rapidly assess the kinetic solubility of the compound in a range of aqueous buffers and organic solvents. This method is particularly useful in early-stage development for identifying promising solvent systems.[11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each test solvent into individual wells. The test solvents should include:

-

pH-buffered aqueous solutions (pH 2, 4, 6.8, 7.4, 9)

-

Common organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane)

-

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM.

-

Incubation and Precipitation Monitoring: Seal the plate and shake for 2 hours at room temperature. Monitor for precipitation using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).[1]

-

Quantification: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound, which is considered the "gold standard" for solubility measurement.[12]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing a known volume of the selected test solvents. The selection of solvents should be informed by the results of the kinetic solubility screen.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.[2]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter that has been pre-saturated with the solution to minimize compound adsorption.[2]

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine [ccspublishing.org.cn]

- 5. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine - Skyrun Industrial [chinaskyrun.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate quantification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This compound is a critical intermediate in the synthesis of pharmaceuticals such as Silodosin, an antagonist of the alpha-1 adrenergic receptor used for treating benign prostatic hyperplasia.[1] The method presented herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable protocol for determining the purity and concentration of this analyte in various sample matrices. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2]

Introduction and Scientific Rationale

The accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound contains a primary amine and an aromatic ether, structural motifs that require careful chromatographic control to achieve symmetric peak shapes and reproducible retention.